molecular formula C22H19N3OS B2608954 N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1251685-22-9

N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B2608954
CAS No.: 1251685-22-9
M. Wt: 373.47
InChI Key: OFKKUZMGDCDUJE-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic organic compound featuring a hybrid structure combining a fluorenyl group, a propanamide linker, and a 6-methylimidazo[2,1-b]thiazole moiety. The imidazothiazole core is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-14-12-25-18(13-27-22(25)23-14)7-9-21(26)24-17-6-8-20-16(11-17)10-15-4-2-3-5-19(15)20/h2-6,8,11-13H,7,9-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKKUZMGDCDUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl and methylimidazothiazolyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols.

Scientific Research Applications

Table 1: Common Synthesis Pathways

StepReaction TypeKey ReagentsOutcome
1Hantzsch Reaction9H-fluoren-9-ylidene hydrazine, α-halocarbonyl compoundsFormation of thiazole derivatives
2AmidationThiazole derivative, propanoyl chlorideFormation of N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Studies have screened these compounds against various multidrug-resistant microorganisms, revealing their potential as antimicrobial agents.

Case Study: Antimicrobial Evaluation
A study synthesized several thiazole derivatives and assessed their minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi. The results demonstrated that while some compounds had MICs higher than 256 μg/mL, others showed promising activity against specific strains, suggesting a potential pathway for developing new antibiotics .

Anti-Cancer Activity

The imidazo[2,1-b]thiazole moiety is known for its anticancer properties. Compounds containing this structure have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anti-Cancer Mechanisms
In vitro studies have shown that modifications to the thiazole ring can enhance cytotoxicity against cancer cells. For example, certain derivatives were found to induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Material Science Applications

Beyond biological applications, this compound has implications in material science. Its ability to form stable polymers makes it suitable for developing advanced materials with specific electrical and optical properties.

Table 2: Material Properties

PropertyDescription
Thermal StabilityHigh thermal stability allows for use in high-temperature applications
Electrical ConductivityPotential use in organic electronics due to favorable charge transport properties
Optical PropertiesSuitable for photonic applications due to unique light absorption characteristics

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties

Compound ID/Name Substituent on Amide Nitrogen Molecular Formula Yield (%) Melting Point (°C) MS (m/z) [M+H]+
N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide (Target) 9H-fluoren-2-yl C22H19N3OS (estimated)
5l () 6-(4-(4-methoxybenzyl)piperazin-1-yl) C30H29ClN6O2S 72 116–118 573.1841
5m () 6-(4-(4-fluorobenzyl)piperazin-1-yl) C29H27FN6OS 75 80–82 527.2030
5a () 6-morpholinopyridin-3-yl
3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide () Propanoic acid hydrobromide C9H11N3O2S·HBr

Key Observations :

  • Fluorenyl vs. Piperazinyl/Pyridinyl Groups : The bulky fluorenyl group in the target compound may reduce solubility compared to piperazinyl-pyridinyl analogs (e.g., 5l, 5m), which exhibit moderate melting points (80–118°C) and higher polarity .
  • Propanamide Linker: The three-carbon chain in the target compound contrasts with the acetamide (two-carbon) linkers in –3.

Table 2: Cytotoxicity and Kinase Inhibition of Selected Compounds

Compound ID/Name Target Cell Line/Enzyme IC50/Inhibition (%) Reference Compound (IC50) Selectivity Notes
5l () MDA-MB-231 (breast cancer) 1.4 μM Sorafenib (5.2 μM) Selective over HepG2 (22.6 μM)
5a () VEGFR2 3.76% at 20 μM
Sorafenib () VEGFR2 Binds via urea linker

Key Observations :

  • VEGFR2 Inhibition: Analogs like 5l and 5a show moderate VEGFR2 inhibition, a key target in angiogenesis. The target compound’s fluorenyl group may sterically hinder binding compared to smaller substituents (e.g., morpholino in 5a) .
  • Selectivity : Piperazinyl-pyridinyl derivatives (e.g., 5l) exhibit high selectivity for MDA-MB-231 over HepG2, suggesting substituent-dependent tissue specificity .

Biological Activity

N-(9H-fluoren-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound that incorporates both fluorenyl and imidazo[2,1-b]thiazole moieties, which are known for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential pharmacological applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with 6-methylimidazo[2,1-b]thiazole under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may involve catalysts to enhance yield and purity.

Biological Activity

The biological activity of this compound has been evaluated through various assays that assess its antimicrobial, antitumor, and enzyme inhibitory properties.

Antimicrobial Activity

Research has shown that compounds containing imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from similar frameworks have been tested against multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) values for these compounds often exceed 256 μg/mL against Gram-positive bacteria and fungi, indicating moderate activity against certain strains .

Antitumor Activity

Imidazo[2,1-b]thiazole derivatives have been noted for their antitumor potential. In a study evaluating various imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, some compounds demonstrated selective inhibition of carbonic anhydrase isoforms associated with tumorigenesis . The inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM against hCA II, suggesting potential applications in cancer therapy.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that play crucial roles in various physiological processes. For example, studies on related imidazo[2,1-b]thiazole derivatives indicated selective inhibition of carbonic anhydrase isoforms with varying potencies . This suggests that this compound could be further explored for its enzyme inhibitory effects.

Case Studies

Several studies have highlighted the biological significance of imidazo[2,1-b]thiazole derivatives:

  • Antitubercular Activity : A series of imidazo[2,1-b]thiazole derivatives were evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis .
  • Coxsackie Virus Inhibition : Certain derivatives were found to exhibit potent activity against Coxsackie B4 virus, indicating antiviral properties .

Data Table: Biological Activity Overview

Biological ActivityCompoundK_i (µM)MIC (µg/mL)Reference
Carbonic Anhydrase InhibitionThis compound57.7 - 98.2N/A
Antimicrobial (Gram-positive bacteria)Similar derivatives>256>256
Antitubercular ActivityImidazo[2,1-b]thiazole derivativesN/AN/A
Coxsackie Virus InhibitionRelated derivativesN/AN/A

Q & A

Advanced Research Question

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinity .

Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase or antioxidant enzymes) using software like AutoDock Vina. Validate docking poses with experimental IC₅₀ values from enzyme inhibition assays .

QSAR Modeling : Use descriptors like logP, polar surface area, and substituent electronic effects to correlate structural features with bioactivity .

Data Contradiction Resolution : If computational predictions conflict with experimental results (e.g., unexpected low activity despite favorable docking scores), re-evaluate force field parameters or consider solvation effects in simulations .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Standardized Assay Conditions : Ensure consistency in bioactivity protocols (e.g., DPPH radical scavenging assays for antioxidants at identical concentrations and incubation times) .

Structural Validation : Re-examine compound purity via HPLC or LC-MS to rule out degradation products or isomerization (e.g., cis/trans amide conformers) .

Target-Specific Profiling : Compare activity across multiple targets (e.g., antifungal vs. antibacterial assays) to identify selectivity trends .

Case Study : If antioxidant activity (% DPPH inhibition) varies between studies, confirm the influence of substituents (e.g., electron-donating groups like -OH in 4e vs. -F in 4g) using controlled SAR experiments .

What are the best practices for optimizing solubility and stability during formulation?

Advanced Research Question

Solubility Enhancement :

  • Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin inclusion complexes .
  • Modify propanamide substituents (e.g., introduce polar groups like -OMe) to improve aqueous solubility .

Stability Testing :

  • Conduct accelerated degradation studies under varied pH, temperature, and light exposure.
  • Monitor stability via HPLC and identify degradation pathways (e.g., hydrolysis of the amide bond) .

Methodological Note : Preformulation studies should include logD measurements (octanol-water partitioning) to predict bioavailability .

How can crystallographic data improve the understanding of this compound’s molecular interactions?

Advanced Research Question

Single-Crystal X-Ray Diffraction : Determine precise bond lengths, angles, and packing arrangements using SHELX software for refinement .

Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking between fluorenyl and thiazole moieties) to explain crystallization behavior .

Contingency Planning : If crystallization fails, employ powder XRD or pair distribution function (PDF) analysis for amorphous phase characterization .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

Process Optimization :

  • Replace column chromatography with recrystallization or flash distillation for large-scale purification .
  • Use flow chemistry to control exothermic reactions (e.g., amide bond formation) .

Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Troubleshooting : If yield drops at scale, investigate mass transfer limitations or solvent choice (e.g., switch from DMF to acetonitrile for better mixing) .

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